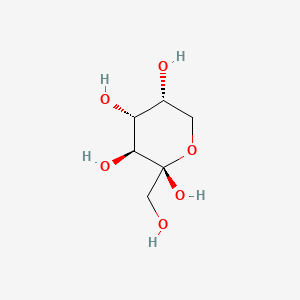

β-D-フルクトピラノース

概要

説明

フルクトースは、果糖としても知られており、多くの植物に見られる単純なケトン性の単糖です。それは、消化中に血液中に直接吸収される3つの食餌性単糖の1つであり、グルコースとガラクトースと共にあります。フルクトースは、果物、蜂蜜、花、ベリー、そしてほとんどの根菜に自然に存在します。また、グルコースに結合した二糖類であるスクロースの成分でもあります。純粋で乾燥したフルクトースは、甘く、白く、無臭の結晶性固体であり、すべての糖の中で最も水溶性が高いです .

2. 製法

合成経路と反応条件: フルクトースは、インベルターゼなどの酵素や希硫酸の存在下で、スクロースを加水分解することで実験室で合成できます。このプロセスは、スクロースを構成する単糖であるグルコースとフルクトースに分解します .

工業的生産方法: 商業的には、フルクトースはサトウキビ、テンサイ、トウモロコシから得られます。高フルクトースコーンシロップ(HFCS)は、コーンシロップ中のグルコースを、グルコースイソメラーゼを用いて酵素的にフルクトースに変換することによって製造されます。別の方法には、植物に見られる多糖類であるイヌリンを加水分解して、イヌリナーゼを用いてフルクトースを生成する方法があります .

3. 化学反応解析

反応の種類: フルクトースは、次のようないくつかのタイプの化学反応を起こします。

酸化: フルクトースは、酸の存在下で、ヒドロキシメチルフルフラール(HMF)などの様々な生成物に酸化され得ます。

還元: フルクトースは、ソルビトールなどの糖アルコールに還元され得ます。

一般的な試薬と条件:

酸化: 酸性条件と熱。

還元: 触媒水素化。

発酵: 嫌気的条件下での酵母または細菌培養。

主な生成物:

酸化: ヒドロキシメチルフルフラール(HMF)。

還元: ソルビトール。

発酵: エタノールと二酸化炭素.

4. 科学研究への応用

フルクトースは、科学研究において幅広い用途があります。

化学: 様々な化学物質の合成のための出発物質として使用されます。

生物学: 代謝経路における役割や細胞プロセスへの影響について研究されています。

医学: 糖尿病や肥満などの代謝性疾患に対する影響について調査されています。

科学的研究の応用

Fructose has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various chemicals.

Biology: Studied for its role in metabolic pathways and its effects on cellular processes.

Medicine: Investigated for its impact on metabolic disorders, such as diabetes and obesity.

Industry: Utilized in the food industry as a sweetener and in the production of high-fructose corn syrup .

作用機序

フルクトースは、小腸から直接血液中に吸収されます。グルコースとは異なり、その取り込みはインスリンによって調節されていません。そのため、迅速な吸収が可能です。肝臓に達すると、フルクトースはフルクトキナーゼによってリン酸化され、フルクトース-1-リン酸を形成し、その後、グリセルアルデヒドとジヒドロキシアセトンリン酸に分解されます。これらの中間体は、解糖系やその他の代謝経路に入り、ホスホフルクトキナーゼ-1(PFK-1)の重要な調節段階をバイパスするため、迅速な利用につながります .

生化学分析

Biochemical Properties

Beta-D-Fructopyranose plays a crucial role in various biochemical reactions. It is a key player in energy metabolism as it can be converted into glucose and metabolized via glycolysis to produce ATP, the primary energy currency of cells .

Cellular Effects

Beta-D-Fructopyranose influences cell function in several ways. It serves as an energy source for cells, and its metabolism impacts various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Beta-D-Fructopyranose involves its conversion into fructose-1-phosphate by the enzyme fructokinase. This is then split into glyceraldehyde and dihydroxyacetone phosphate by the enzyme aldolase B. These products can then enter glycolysis for further metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Beta-D-Fructopyranose can change over time. For instance, prolonged exposure to high levels of fructose can lead to metabolic disturbances, including insulin resistance and impaired glucose tolerance .

Dosage Effects in Animal Models

In animal models, the effects of Beta-D-Fructopyranose can vary with different dosages. High doses of fructose have been associated with adverse effects such as obesity, metabolic syndrome, and type 2 diabetes .

Metabolic Pathways

Beta-D-Fructopyranose is involved in several metabolic pathways. It is primarily metabolized in the liver through the fructose-1-phosphate pathway, but can also be metabolized in other tissues .

Transport and Distribution

Beta-D-Fructopyranose is transported into cells via glucose transporters (GLUTs), particularly GLUT5, which has a high affinity for fructose. Once inside the cell, fructose is rapidly phosphorylated, trapping it within the cell .

Subcellular Localization

Within the cell, Beta-D-Fructopyranose is primarily localized in the cytoplasm where it is metabolized. The enzymes involved in fructose metabolism, such as fructokinase and aldolase B, are also found in the mitochondria, suggesting that some aspects of fructose metabolism may occur within this organelle .

準備方法

Synthetic Routes and Reaction Conditions: Fructose can be prepared in the laboratory by the hydrolysis of sucrose in the presence of the enzyme invertase or dilute sulfuric acid. This process breaks down sucrose into its constituent monosaccharides, glucose, and fructose .

Industrial Production Methods: Commercially, fructose is derived from sugar cane, sugar beets, and maize. High-fructose corn syrup (HFCS) is produced by enzymatic conversion of glucose in corn syrup to fructose using glucose isomerase. Another method involves the hydrolysis of inulin, a polysaccharide found in plants, using inulinase to produce fructose .

化学反応の分析

Types of Reactions: Fructose undergoes several types of chemical reactions, including:

Oxidation: Fructose can be oxidized to form various products, such as hydroxymethylfurfural (HMF) in the presence of acids.

Reduction: Fructose can be reduced to form sugar alcohols like sorbitol.

Fermentation: In the presence of yeast or bacteria, fructose can be fermented anaerobically to produce ethanol and carbon dioxide.

Common Reagents and Conditions:

Oxidation: Acidic conditions and heat.

Reduction: Catalytic hydrogenation.

Fermentation: Yeast or bacterial cultures under anaerobic conditions.

Major Products:

Oxidation: Hydroxymethylfurfural (HMF).

Reduction: Sorbitol.

Fermentation: Ethanol and carbon dioxide.

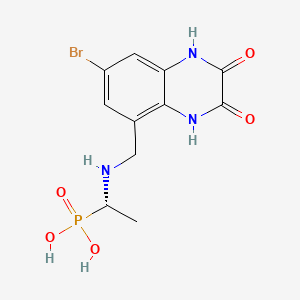

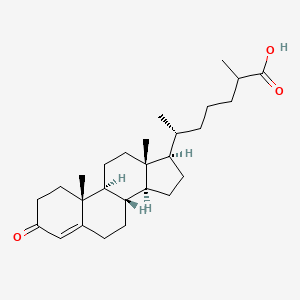

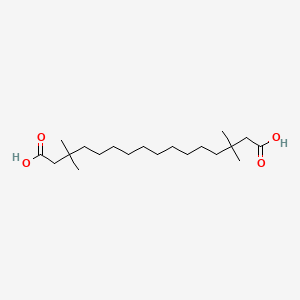

類似化合物との比較

特性

IUPAC Name |

(3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-VRPWFDPXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | FRUCTOSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | fructose | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Fructose | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid; [ICSC] Colorless crystalline solid; [Sigma-Aldrich MSDS], WHITE CRYSTALS OR POWDER. | |

| Record name | D-Fructose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fructose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13687 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FRUCTOSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water at 20 °C: good | |

| Record name | FRUCTOSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

CLEAR COLORLESS LIQUID IN WATER, COLORLESS CRYSTALS OR AS A WHITE, CRYSTALLINE OR GRANULAR POWDER, White crystals | |

CAS No. |

6347-01-9, 57-48-7, 7660-25-5 | |

| Record name | D-Fructopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6347-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Fructose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fructose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRUCTOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FRUCTOSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol](/img/structure/B1663733.png)

![3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide](/img/structure/B1663737.png)

![(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron](/img/structure/B1663740.png)

![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate](/img/structure/B1663741.png)

![(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride](/img/structure/B1663742.png)

![4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid](/img/structure/B1663752.png)

![2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1663753.png)